molecular formula C8H9BO3 B1389969 3-Formyl-4-methylphenylboronic acid CAS No. 1106869-99-1

3-Formyl-4-methylphenylboronic acid

Cat. No. B1389969
M. Wt: 163.97 g/mol
InChI Key: UHPDMPNTUUASKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Boronic acids can be synthesized through several methods, including reaction of organometallic compounds with borate esters, direct reaction of boron trichloride with alcohols, and hydroboration of alkynes .


Molecular Structure Analysis

The boron atom in boronic acids is typically sp2 hybridized, forming a trigonal planar geometry around the boron. The empty p-orbital can accept electrons from a Lewis base or transition metal complex, making boronic acids useful in various chemical reactions .


Chemical Reactions Analysis

Boronic acids are most notably used in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction. They can also participate in other reactions such as direct arylation, Tsuji–Trost allylation, and metathesis .


Physical And Chemical Properties Analysis

Boronic acids are typically solid at room temperature and are generally stable in the presence of water. They can form reversible covalent complexes with diols and other Lewis bases .

Scientific Research Applications

Suzuki-Miyaura Coupling

  • Application Summary: The Suzuki-Miyaura coupling reaction is a type of palladium-catalyzed cross-coupling reaction used to synthesize complex organic molecules . 3-Formyl-4-methylphenylboronic acid can serve as a reagent in this process .
  • Methods of Application: The reaction involves the coupling of a boronic acid (like 3-Formyl-4-methylphenylboronic acid) with an organic halide in the presence of a palladium catalyst and a base . The specific procedures and parameters can vary depending on the reactants and the desired product.
  • Results/Outcomes: The Suzuki-Miyaura coupling is known for its mild reaction conditions and functional group tolerance, making it a versatile tool in organic synthesis . The use of 3-Formyl-4-methylphenylboronic acid as a reagent can contribute to the synthesis of a wide range of organic compounds .

Molecular Docking Studies

  • Application Summary: 3-Formylphenylboronic acid and 4-Formylphenylboronic acid have been studied for their interactions with anti-apoptotic proteins .
  • Methods of Application: Molecular docking studies were performed using computational methods . The specific procedures and parameters can vary depending on the software used and the proteins being studied.
  • Results/Outcomes: The study found that both 3-Formylphenylboronic acid and 4-Formylphenylboronic acid have the same binding affinity with each of the anti-apoptotic proteins .

Copper (I)-mediated Cyanation

  • Application Summary: 3-Formyl-4-methylphenylboronic acid can be used as a reactant in copper (I)-mediated cyanation .
  • Results/Outcomes: The use of 3-Formyl-4-methylphenylboronic acid as a reactant can contribute to the synthesis of a wide range of organic compounds .

Inhibitor of Serine Protease and Kinase Enzymes

  • Application Summary: Phenyl boronic acids, including 3-Formyl-4-methylphenylboronic acid, are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression and metastasis of tumor cells .
  • Results/Outcomes: The use of 3-Formyl-4-methylphenylboronic acid as an inhibitor can contribute to the control of tumor growth .

Boron Neutron Capture Therapy

  • Application Summary: Boron compounds, including 3-Formyl-4-methylphenylboronic acid, are used in boron neutron capture therapy of tumors .
  • Results/Outcomes: The use of 3-Formyl-4-methylphenylboronic acid in boron neutron capture therapy can contribute to the treatment of tumors .

Fluoride-Selective Chemosignaling Behavior of Merocyanine Dye

  • Application Summary: 3-Formyl-4-methylphenylboronic acid is used to study the effects of boronic acid on fluoride-selective chemosignaling behavior of merocyanine dye .
  • Results/Outcomes: The use of 3-Formyl-4-methylphenylboronic acid in these studies can contribute to the understanding of fluoride-selective chemosignaling behavior .

Copper (I)-mediated Cyanation

  • Application Summary: 3-Formyl-4-methylphenylboronic acid can be used as a reactant in copper (I)-mediated cyanation .
  • Results/Outcomes: The use of 3-Formyl-4-methylphenylboronic acid as a reactant can contribute to the synthesis of a wide range of organic compounds .

Inhibitor of Serine Protease and Kinase Enzymes

  • Application Summary: Phenyl boronic acids, including 3-Formyl-4-methylphenylboronic acid, are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression and metastasis of tumor cells .
  • Results/Outcomes: The use of 3-Formyl-4-methylphenylboronic acid as an inhibitor can contribute to the control of tumor growth .

Boron Neutron Capture Therapy

  • Application Summary: Boron compounds, including 3-Formyl-4-methylphenylboronic acid, are used in boron neutron capture therapy of tumors .
  • Results/Outcomes: The use of 3-Formyl-4-methylphenylboronic acid in boron neutron capture therapy can contribute to the treatment of tumors .

Fluoride-Selective Chemosignaling Behavior of Merocyanine Dye

  • Application Summary: 3-Formyl-4-methylphenylboronic acid is used to study the effects of boronic acid on fluoride-selective chemosignaling behavior of merocyanine dye .
  • Results/Outcomes: The use of 3-Formyl-4-methylphenylboronic acid in these studies can contribute to the understanding of fluoride-selective chemosignaling behavior .

Safety And Hazards

Like other chemicals, boronic acids should be handled with care. They may cause skin and eye irritation, and inhalation or ingestion should be avoided .

Future Directions

Boronic acids continue to be a topic of research due to their utility in various chemical reactions. Future directions may include the development of new synthetic methods, exploration of new reactions, and applications in medicinal chemistry .

properties

IUPAC Name

(3-formyl-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPDMPNTUUASKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673886
Record name (3-Formyl-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-4-methylphenylboronic acid

CAS RN

1106869-99-1
Record name (3-Formyl-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formyl-4-methylphenylboronic acid
Reactant of Route 2
3-Formyl-4-methylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Formyl-4-methylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Formyl-4-methylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Formyl-4-methylphenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Formyl-4-methylphenylboronic acid

Citations

For This Compound
1
Citations
D Merk, F Grisoni, L Friedrich… - Communications Chemistry, 2018 - nature.com
… -step procedure from 6-hydroxyquinazolin-4(3H)-one (13), which was protected with tert-butyldimethylchlorosilane and subsequently reacted with 3-formyl-4-methylphenylboronic acid (…
Number of citations: 82 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.